2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups, a nitrophenyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine. This reaction can be catalyzed by various Lewis acids such as Bi(NO3)3·5H2O, Sc(OTf)3, SnCl2·2H2O, and others . The reaction conditions often require heating and can be performed under solvent-free conditions or in the presence of environmentally friendly catalysts like onion extract .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or hydrazine hydrate (N2H4·H2O) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the nitro group in a different position.
2,5-Dimethyl-1-(3-aminophenyl)-1H-pyrrole-3-carbaldehyde: The nitro group is reduced to an amine.
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-6-11(8-16)10(2)14(9)12-4-3-5-13(7-12)15(17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEWMYSPADRRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347163 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423753-42-8 | |
Record name | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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